N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a pyridazinone core, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the fluorophenyl group, and the attachment of the sulfonamide moiety. Common synthetic routes may involve:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Sulfonamide Group: This can be done through sulfonation reactions followed by amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated aromatic rings and sulfonamide group may impart unique properties to materials, making it useful in the development of advanced polymers or coatings.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
- **N-{2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
Uniqueness
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The trifluoromethoxy group also imparts distinct characteristics, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
921879-97-2 |
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Molecular Formula |
C19H15F4N3O4S |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C19H15F4N3O4S/c20-14-3-1-13(2-4-14)17-9-10-18(27)26(25-17)12-11-24-31(28,29)16-7-5-15(6-8-16)30-19(21,22)23/h1-10,24H,11-12H2 |
InChI Key |
QGOXAFRHKKPGHZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)F |
Origin of Product |
United States |
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